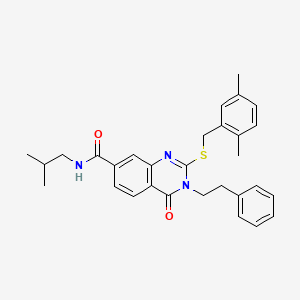
2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H33N3O2S and its molecular weight is 499.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2,5-dimethylbenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a quinazoline core with various substituents that may influence its biological activity. The IUPAC name highlights the presence of a thioether group and a carboxamide, which are significant for its reactivity and interaction with biological targets.
The biological activity of quinazoline derivatives often involves interactions with specific molecular targets such as enzymes or receptors. For instance, the presence of the thioether group may facilitate binding to proteins involved in signal transduction pathways. This compound may exhibit inhibition of certain kinases or modulation of receptor activity, leading to downstream effects on cell proliferation or apoptosis.
Anticancer Activity
Research has indicated that quinazoline derivatives can possess anticancer properties. For example, studies have demonstrated that related compounds inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism may involve the inhibition of kinase activity critical for cancer cell survival.
Antimicrobial Activity
Some derivatives within this chemical class have shown promising antimicrobial effects against both bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be responsible for its antimicrobial properties.
Neuroprotective Effects
There is emerging evidence suggesting that quinazoline derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes the reduction of oxidative stress and inhibition of protein aggregation.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. |
| Study 2 | Assess antimicrobial properties | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics. |
| Study 3 | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
属性
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O2S/c1-20(2)18-31-28(34)24-12-13-26-27(17-24)32-30(36-19-25-16-21(3)10-11-22(25)4)33(29(26)35)15-14-23-8-6-5-7-9-23/h5-13,16-17,20H,14-15,18-19H2,1-4H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKDLNYBSYVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














